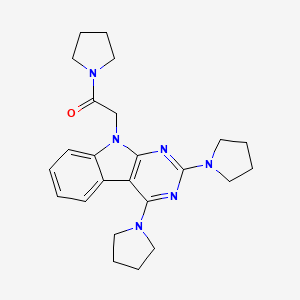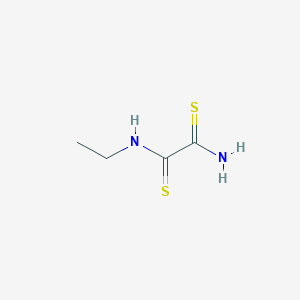
4-(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline is a chemical compound with the molecular formula C11H14N2O It is characterized by an aniline group attached to a 4-methyl-4,5-dihydrooxazol-2-yl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline typically involves the reaction of 4-methyl-4,5-dihydrooxazole with aniline under specific conditions. The reaction can be carried out using a variety of reagents, such as acetic anhydride, and catalysts like Lewis acids.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions: 4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Production of amine derivatives.
Substitution: Generation of various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism by which 4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application.
Comparación Con Compuestos Similares
4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline is similar to other compounds with oxazolyl and aniline groups. its unique structure and properties set it apart. Some similar compounds include:
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
4-(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole
Propiedades
Número CAS |
144232-55-3 |
|---|---|
Fórmula molecular |
C10H12N2O |
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)aniline |
InChI |
InChI=1S/C10H12N2O/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3 |
Clave InChI |
LPIISCBPIBSJQR-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(=N1)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B15211981.png)

![5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15211989.png)



![3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15212013.png)
![9-Cyclopropyl-6-fluoro-8-methoxy-7-{[(4-methoxyphenyl)methyl]amino}[1,2]thiazolo[5,4-b]quinoline-3,4(2H,9H)-dione](/img/structure/B15212019.png)



![2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile](/img/structure/B15212052.png)


